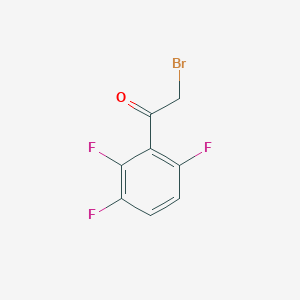

2,3,6-Trifluorophenacyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,3,6-trifluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-3-6(13)7-4(10)1-2-5(11)8(7)12/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDMYLKOXLOJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)CBr)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301269664 | |

| Record name | 2-Bromo-1-(2,3,6-trifluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-81-8 | |

| Record name | 2-Bromo-1-(2,3,6-trifluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(2,3,6-trifluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Chemical Reactivity and Transformation Pathways of 2,3,6 Trifluorophenacyl Bromide

Nucleophilic Substitution Reactions at the α-Carbon

The most prominent reaction pathway for 2,3,6-trifluorophenacyl bromide involves nucleophilic substitution at the α-carbon, where the bromine atom acts as a good leaving group. libretexts.orgsavemyexams.com This reactivity is fundamental to its application in the synthesis of a wide array of organic molecules.

A variety of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reactions with amines, such as ammonia (B1221849) or primary amines, yield α-amino ketones, which are valuable intermediates in medicinal chemistry. libretexts.orglibretexts.orglumenlearning.comyoutube.com The reaction with ammonia provides the primary α-amino ketone, while primary amines lead to the corresponding secondary amines. lumenlearning.comyoutube.com It's important to note that the primary amine product can also act as a nucleophile, potentially leading to over-alkylation. lumenlearning.com To favor the formation of the primary amine, a large excess of the amine nucleophile is often employed. lumenlearning.com

Similarly, reaction with thiourea (B124793) and its derivatives is a common strategy for the synthesis of 2-aminothiazole (B372263) derivatives, a scaffold present in many biologically active compounds. nih.govresearchgate.net The reaction proceeds through the initial formation of an isothiouronium salt, which then undergoes intramolecular cyclization. nih.gov

The α-carbon of this compound also reacts with carbon nucleophiles, such as enolates and carbanions, enabling the construction of more complex carbon skeletons. This allows for the introduction of various functional groups and the extension of the carbon chain. savemyexams.com

The table below summarizes some key nucleophilic substitution reactions at the α-carbon of this compound.

| Nucleophile | Reagent Example | Product Type |

| Amine | Ammonia (NH3) | Primary α-Amino Ketone |

| Amine | Primary Amine (R-NH2) | Secondary α-Amino Ketone |

| Thiol | Thiophenol | α-Thioether |

| Thiourea | Thiourea | 2-Aminothiazole derivative |

| Azide | Sodium Azide (NaN3) | α-Azido Ketone |

| Cyanide | Potassium Cyanide (KCN) | α-Cyano Ketone |

Reactivity of the Phenacyl Carbonyl Moiety

The carbonyl group of this compound is an electrophilic center that participates in a range of chemical transformations, further expanding its synthetic utility.

Condensation Reactions

The carbonyl group can undergo condensation reactions with various active methylene (B1212753) compounds. For example, in the presence of a base, it can react with compounds containing an acidic proton adjacent to an electron-withdrawing group, such as malononitrile (B47326) or ethyl cyanoacetate. These Knoevenagel-type condensations lead to the formation of new carbon-carbon double bonds and are instrumental in the synthesis of highly functionalized molecules.

Reduction and Oxidation Transformations

The carbonyl group is susceptible to both reduction and oxidation. wikipedia.org Reduction of the ketone to a secondary alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. wikipedia.org The resulting fluorinated phenylethanol derivatives can serve as chiral building blocks or be further transformed. The choice of reducing agent can sometimes influence the stereochemical outcome of the reaction. wikipedia.org

Conversely, while the phenacyl bromide moiety itself is already at a relatively high oxidation state, specific oxidative conditions could potentially lead to cleavage of the C-C bond between the carbonyl and the aromatic ring, although this is a less common transformation.

Transformations Involving the Fluorinated Aromatic Ring

The trifluorinated aromatic ring in this compound is highly electron-deficient due to the strong electron-withdrawing nature of the fluorine atoms. This electronic property makes the ring susceptible to nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.com

In SNA_r reactions, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms. masterorganicchemistry.com The rate of these reactions is significantly enhanced by the presence of multiple electron-withdrawing groups on the ring. masterorganicchemistry.com The positions ortho and para to the activating acyl group are generally the most activated towards nucleophilic attack. Therefore, it is conceivable that under specific conditions, a strong nucleophile could displace one of the fluorine atoms, leading to a new substitution pattern on the aromatic ring. It has been noted that fluorine is often a better leaving group than other halogens in these types of reactions. masterorganicchemistry.com

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly efficient and atom-economical processes. organic-chemistry.orgtcichemicals.com this compound is a valuable component in various MCRs.

For instance, it can be employed in Hantzsch-type syntheses of substituted pyridines or dihydropyridines, where it reacts with a β-ketoester, an aldehyde, and an ammonia source. Its ability to participate in the formation of heterocyclic rings is a key feature of its reactivity in MCRs. nih.gov

Another example is its potential use in Passerini or Ugi reactions, which are powerful tools for the rapid generation of molecular diversity. organic-chemistry.orgtcichemicals.comnih.gov In these reactions, the carbonyl group of the phenacyl bromide would react with an isocyanide and a carboxylic acid (Passerini) or an amine and a carboxylic acid (Ugi), leading to complex α-acyloxy amides or α-aminoacyl amides, respectively. organic-chemistry.orgtcichemicals.comnih.gov The ability to generate complex structures in a single step makes MCRs involving this compound highly attractive for combinatorial chemistry and drug discovery. tcichemicals.com

Mechanistic Investigations of Key Reaction Pathways

The mechanism of nucleophilic substitution at the α-carbon of phenacyl bromides generally proceeds via an S_N2 pathway. libretexts.orgbyjus.com In this bimolecular process, the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group (bromide), leading to an inversion of configuration if the carbon is chiral. byjus.com The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

The reactivity in S_N2 reactions is sensitive to steric hindrance at the reaction center. byjus.com The presence of the bulky trifluorophenyl group may influence the rate of nucleophilic attack compared to unsubstituted phenacyl bromide.

For nucleophilic aromatic substitution on the fluorinated ring, the mechanism typically involves a two-step addition-elimination process. The nucleophile first adds to the electron-deficient ring to form a resonance-stabilized Meisenheimer complex, a negatively charged intermediate. masterorganicchemistry.com In the subsequent step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is a key factor in determining the feasibility and regioselectivity of the reaction. masterorganicchemistry.com

Applications of 2,3,6 Trifluorophenacyl Bromide in Specialized Organic Synthesis

As a Versatile Building Block in the Construction of Complex Organic Molecules

The reactivity of the α-bromoketone functionality in 2,3,6-trifluorophenacyl bromide allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of intricate molecular architectures. The presence of the trifluorinated phenyl ring further enhances its utility, often imparting unique electronic properties and conformational constraints to the target molecules.

One of the most well-established applications of phenacyl bromides is in the synthesis of heterocyclic compounds. Current time information in Bangalore, IN.nih.gov this compound serves as a key building block for the introduction of a trifluorophenyl group into various heterocyclic systems. A prominent example is the synthesis of fluorinated quinoxalines. The classical condensation reaction between an α-haloketone and an o-phenylenediamine (B120857) provides a straightforward route to quinoxalines. Current time information in Bangalore, IN.nih.gov

In this context, this compound can be reacted with substituted o-phenylenediamines to yield a range of 2-(2,3,6-trifluorophenyl)quinoxalines. The reaction proceeds through an initial nucleophilic substitution of the bromide by one of the amino groups of the diamine, followed by an intramolecular cyclization and subsequent aromatization.

Reaction Scheme: Synthesis of a 2-(2,3,6-trifluorophenyl)quinoxaline

The fluorine atoms on the phenyl ring can influence the reaction kinetics and the properties of the resulting quinoxaline (B1680401) derivatives, such as their electronic characteristics and biological activity. rsc.org

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Phenacyl Bromides

| Heterocyclic System | General Precursors | Potential Application of this compound |

| Quinoxalines | α-Haloketone, o-Phenylenediamine | Synthesis of 2-(2,3,6-trifluorophenyl)quinoxalines |

| Thiazoles | α-Haloketone, Thioamide | Formation of 2-amino-4-(2,3,6-trifluorophenyl)thiazoles |

| Imidazoles | α-Haloketone, Amidine | Construction of 2,4-disubstituted imidazoles with a trifluorophenyl moiety |

| Oxazoles | α-Haloketone, Amide | Preparation of 2,5-disubstituted oxazoles bearing a trifluorophenyl group |

The term "polyfunctionalized scaffolds" refers to core molecular structures that possess multiple reactive sites, allowing for further chemical modifications and the generation of diverse compound libraries. nih.govnih.gov this compound can be utilized in multicomponent reactions to construct such scaffolds. For instance, in a Hantzsch-type reaction, it can react with a β-ketoester, a nitrogen source (like ammonia (B1221849) or an amine), and an aldehyde to produce highly substituted dihydropyridines, which can be subsequently oxidized to pyridines. The trifluorophenyl group would be installed at a specific position on the pyridine (B92270) ring, providing a handle for tuning the scaffold's properties.

The presence of both the ketone and the bromine atom allows for sequential or one-pot reactions to build molecular complexity rapidly. The ketone can undergo reactions such as Wittig olefination or aldol (B89426) condensation, while the bromine is susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and carbanions. This dual reactivity is key to its utility in creating diverse and complex molecular frameworks.

Integration into Medicinal Chemistry Research

Fluorinated compounds are of paramount importance in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. rsc.org this compound serves as a valuable precursor in this field.

The heterocycles synthesized from this compound, such as quinoxalines and thiazoles, are known pharmacophores found in a variety of biologically active molecules. For example, quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, antibacterial, and anticancer properties. Current time information in Bangalore, IN.nih.gov By using this compound, medicinal chemists can synthesize novel fluorinated analogues of known active compounds to improve their therapeutic profiles.

The trifluorinated phenyl moiety can participate in specific interactions with biological targets, such as enzymes and receptors, potentially leading to enhanced potency and selectivity. For instance, the fluorine atoms can engage in hydrogen bonding or dipole-dipole interactions within a protein's active site.

Beyond being a direct precursor to active agents, this compound is also used to synthesize more complex molecules that serve as advanced intermediates in multi-step drug synthesis. For example, it can be used to introduce the 2,3,6-trifluorophenacyl moiety into a larger molecule, which can then be further elaborated. The ketone functionality can be reduced to a hydroxyl group, which can then be esterified or etherified, or it can be converted into other functional groups as required for the synthesis of the final drug target.

Table 2: Potential Medicinal Applications of Derivatives of this compound

| Derivative Class | Potential Biological Activity | Rationale for Fluorine Incorporation |

| Fluorinated Quinoxalines | Antiviral, Anticancer, Antibacterial | Enhanced metabolic stability, improved binding affinity |

| Fluorinated Thiazoles | Antifungal, Anti-inflammatory | Increased lipophilicity, modulation of pKa |

| Fluorinated Imidazoles | Antifungal, Enzyme inhibition | Altered electronic properties, specific protein-ligand interactions |

Role in Agrochemical Discovery and Development

The agrochemical industry also heavily relies on fluorinated compounds to develop new and effective pesticides and herbicides. The introduction of fluorine can increase the biological efficacy and stability of agrochemicals.

The trifluorophenyl group is a common feature in modern agrochemicals. It can enhance the lipophilicity of a molecule, which facilitates its penetration through the waxy cuticles of plants or the exoskeletons of insects. Furthermore, the metabolic stability conferred by the fluorine atoms can lead to longer-lasting pest control. The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds, and versatile building blocks like this compound are invaluable in this process.

Contributions to Materials Science and Polymer Chemistry

Based on currently available scientific literature and patent databases, there is no specific, documented research detailing the applications of this compound in the fields of materials science and polymer chemistry. Chemical suppliers may categorize this compound under broad headings such as "Material Science Building Blocks" or "Polymer Science," however, specific research findings, detailed synthetic methodologies, or data on its use as a monomer, initiator, or functionalizing agent for polymers are not present in the public domain.

Therefore, a detailed discussion on its contributions to materials science and polymer chemistry, including research findings and data tables, cannot be provided at this time.

Advanced Analytical Methodologies for Characterizing 2,3,6 Trifluorophenacyl Bromide and Its Derivatives in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular architecture of 2,3,6-Trifluorophenacyl bromide, allowing for the unambiguous determination of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer critical pieces of the structural puzzle.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. The protons of the methylene (B1212753) (-CH₂Br) group are expected to appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent carbonyl and bromine atom. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms on the ring. The integration of the signals confirms the ratio of protons in the molecule. docbrown.infochemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon is typically observed at a low field (downfield), while the carbon of the methylene group will also be shifted downfield by the attached bromine. The aromatic carbons will show characteristic shifts, with their signals being split by the directly attached fluorine atoms (¹JCF) and, to a lesser extent, by fluorine atoms on adjacent carbons (²JCF, ³JCF). chemicalbook.com

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, three distinct signals are expected for the three non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (JFF) between the fluorine atoms provide definitive information about their relative positions on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂Br | 4.5 - 5.0 | 30 - 35 |

| Aromatic CH | 7.0 - 8.0 | 110 - 140 (with C-F splitting) |

| C=O | - | 185 - 195 |

| C-F | - | 140 - 165 (with large C-F coupling constants) |

| C-Br | - | - |

Note: Predicted values are based on general principles and data for structurally similar compounds.

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, electron ionization (EI) mass spectrometry would be a common technique.

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio). docbrown.infodocbrown.info This results in two peaks for the molecular ion (M⁺ and M+2⁺) that are two mass units apart and of similar intensity.

Fragmentation of the molecular ion provides a "fingerprint" that can aid in structural confirmation. Common fragmentation pathways for phenacyl bromides include the loss of the bromine atom (M⁺ - Br), the cleavage of the bromoacetyl group, and the formation of a trifluorobenzoyl cation. The high-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental formula. libretexts.org

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Expected m/z |

| [M]⁺ | [C₈H₄BrF₃O]⁺ | 259.9/261.9 |

| [M-Br]⁺ | [C₈H₄F₃O]⁺ | 181.0 |

| [C₇H₂F₃O]⁺ | Trifluorobenzoyl cation | 175.0 |

| [C₇H₂F₃]⁺ | Trifluorophenyl cation | 145.0 |

Note: m/z values correspond to the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O), the carbon-bromine bond (C-Br), and the carbon-fluorine bonds (C-F), as well as the aromatic ring. vscht.czdocbrown.infolibretexts.orgnist.gov

The strong absorption band for the carbonyl (C=O) stretching vibration is one of the most prominent features in the IR spectrum, typically appearing in the region of 1680-1720 cm⁻¹. masterorganicchemistry.com The C-Br stretching vibration is expected to be observed in the fingerprint region, typically between 500 and 700 cm⁻¹. The C-F stretching vibrations of the aromatic ring will give rise to strong absorptions in the region of 1000-1400 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C-H stretching of the methylene group will be observed just below 3000 cm⁻¹. vscht.cz

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aliphatic C-H (-CH₂-) | Stretch | 2920 - 2980 |

| Carbonyl (C=O) | Stretch | 1690 - 1710 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1100 - 1350 |

| C-Br | Stretch | 550 - 650 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of reactions involving this compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For this compound, a GC method would likely employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. mdpi.com The development of a robust GC method would involve optimizing the temperature program of the oven to ensure good separation of the target compound from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative purposes. For this compound, a reversed-phase HPLC method would be appropriate, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be suitable for detection, as the aromatic ring and carbonyl group are strong chromophores. Method development would focus on optimizing the mobile phase composition and gradient to achieve the desired resolution and analysis time.

Advanced Separation Techniques for Isomeric Analysis

The synthesis of this compound can potentially lead to the formation of other constitutional isomers of trifluorophenacyl bromide. The separation and quantification of these isomers are crucial for quality control.

Advanced chromatographic techniques may be required to resolve these closely related isomers. The use of high-resolution capillary GC columns with specialized stationary phases can often provide the necessary selectivity for isomeric separation. In HPLC, the choice of stationary phase chemistry and the fine-tuning of the mobile phase composition are critical. Chiral chromatography, a specialized form of HPLC, would be necessary for the separation of enantiomers if a chiral center is introduced into the molecule through derivatization.

Computational and Theoretical Chemistry Studies on 2,3,6 Trifluorophenacyl Bromide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure of molecules, which in turn governs their reactivity. For phenacyl bromide and its derivatives, Density Functional Theory (DFT) is a commonly employed method to investigate these properties.

The introduction of three fluorine atoms to the phenyl ring in 2,3,6-trifluorophenacyl bromide is expected to significantly influence its electronic properties through strong inductive effects. Fluorine, being the most electronegative element, withdraws electron density from the aromatic ring. This electron withdrawal is anticipated to have a cascading effect on the entire molecule, including the carbonyl group and the α-carbon bearing the bromine atom.

DFT calculations performed on related substituted phenacyl bromides can provide insights into the expected electronic structure of the 2,3,6-trifluoro derivative. For instance, studies on the esterification of phenacyl bromide have utilized DFT at the B3LYP level of theory to determine Mulliken charge distributions. bas.bg Based on these analogous studies, it is predicted that the α-carbon in this compound would possess a more positive partial charge compared to the unsubstituted phenacyl bromide, thereby increasing its electrophilicity. This heightened electrophilicity would make it a more susceptible target for nucleophilic attack.

The table below presents hypothetical Mulliken atomic charges for this compound, extrapolated from data on similar compounds, to illustrate the expected charge distribution.

| Atom | Predicted Mulliken Atomic Charge (e) |

|---|---|

| Carbonyl Carbon | +0.6 to +0.7 |

| α-Carbon | +0.1 to +0.2 |

| Bromine | -0.2 to -0.3 |

| Carbonyl Oxygen | -0.5 to -0.6 |

Furthermore, the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. In the case of this compound, the LUMO is expected to be localized on the α-carbon and the carbonyl carbon, indicating that these are the primary sites for nucleophilic attack. The electron-withdrawing fluorine atoms would lower the energy of the LUMO, making the molecule a better electron acceptor and thus more reactive towards nucleophiles.

Molecular Modeling and Simulation of Reaction Mechanisms

Molecular modeling and simulations have been pivotal in understanding the reaction mechanisms of phenacyl bromides with various nucleophiles. The predominant mechanism for nucleophilic substitution at the α-carbon of phenacyl bromides is the SN2 (bimolecular nucleophilic substitution) reaction. libretexts.org

Computational studies, particularly using DFT, have been conducted on the SN2 reactions of substituted phenacyl bromides. For example, the reaction between phenacyl bromides and pyridines has been investigated, revealing that the reaction proceeds through a concerted SN2 mechanism without the formation of a tetrahedral intermediate. researchgate.net In this mechanism, the nucleophile attacks the α-carbon while the bromide ion simultaneously departs. libretexts.org

The transition state of this SN2 reaction is a key structure that determines the reaction rate. For this compound, the strong electron-withdrawing nature of the fluoro substituents is predicted to influence the transition state structure. Studies on other phenacyl bromides with electron-withdrawing groups have shown that these groups tend to increase the "tightness" of the SN2 transition state. researchgate.netresearchgate.net A tighter transition state implies that the bonds being formed and broken are shorter.

The table below summarizes the key characteristics of the predicted SN2 reaction mechanism for this compound with a generic nucleophile (Nu-).

| Mechanistic Feature | Description |

|---|---|

| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) |

| Key Steps | Concerted attack of the nucleophile and departure of the leaving group |

| Intermediate | None (proceeds via a transition state) |

| Predicted Transition State Geometry | Trigonal bipyramidal arrangement around the α-carbon |

Simulations can also model the potential energy surface of the reaction, providing information about the activation energy. The electron-withdrawing fluorine atoms in this compound are expected to stabilize the transition state, thereby lowering the activation energy and increasing the reaction rate compared to unsubstituted phenacyl bromide.

Prediction of Structure-Reactivity Relationships and Reaction Selectivity

The relationship between the chemical structure of a molecule and its reactivity is a cornerstone of organic chemistry, often explored through computational studies. For substituted phenacyl bromides, the nature and position of the substituents on the phenyl ring have a profound impact on their reactivity.

Systematic studies on substituted phenacyl bromides have shown that electron-withdrawing groups in the meta or para positions generally increase the rate of nucleophilic substitution. nih.gov This is attributed to the stabilization of the electron-rich transition state. In the case of this compound, the fluorine atoms at the 2, 3, and 6 positions exert a strong electron-withdrawing inductive effect, which is expected to enhance the reactivity of the α-carbon towards nucleophiles.

However, the presence of substituents at the ortho positions (2 and 6) can introduce steric hindrance, which may counteract the electronic effect. Studies on ortho-substituted phenacyl bromides have demonstrated a diminished reactivity towards nucleophilic displacement. nih.gov This is due to steric repulsion between the ortho substituent and the incoming nucleophile, as well as potential effects on the rotational barrier of the carbonyl group. nih.gov

The table below outlines the predicted structure-reactivity relationships for this compound.

| Structural Feature | Effect on Reactivity | Rationale |

|---|---|---|

| 2,3,6-Trifluoro Substitution (Electronic Effect) | Rate-enhancing | Strong inductive electron withdrawal stabilizes the SN2 transition state. |

| 2- and 6-Fluoro Substitution (Steric Effect) | Rate-diminishing | Steric hindrance at the ortho positions impedes the approach of the nucleophile. |

| Overall Predicted Reactivity | Likely enhanced, but potentially moderated by steric effects. | The strong electronic activation may overcome the steric hindrance. |

In terms of reaction selectivity, the primary site of nucleophilic attack is overwhelmingly the α-carbon due to the presence of the excellent bromide leaving group. Alternative reaction pathways, such as nucleophilic addition to the carbonyl group, are generally not favored for phenacyl bromides. researchgate.net

Q & A

Q. What are the key synthetic routes for preparing 2,3,6-Trifluorophenacyl bromide, and how do reaction conditions influence yield?

The synthesis typically involves halogenation of trifluoromethyl-substituted aromatic precursors. For example, direct bromination of 2,3,6-trifluorotoluene derivatives using brominating agents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis (e.g., FeBr₃) is common. Reaction temperature (60–80°C) and stoichiometric control of bromine equivalents are critical to minimizing polybromination byproducts . Purification via recrystallization or column chromatography is recommended, with yields reported between 65–85% depending on substituent positioning and solvent polarity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- ¹⁹F NMR spectroscopy : To confirm fluorine substitution patterns (δ ≈ -110 to -150 ppm for aromatic C-F) and detect impurities.

- Mass spectrometry (EI-MS) : Expected molecular ion [M]⁺ at m/z 242 (C₇H₃BrF₃⁺) with isotopic peaks characteristic of bromine.

- HPLC with UV detection : Retention time consistency against certified standards (e.g., CAS 151412-02-1) .

- Elemental analysis : Validate C/H/Br/F ratios within ±0.3% of theoretical values .

Q. What are the stability considerations for storing this compound?

The compound is moisture-sensitive and prone to hydrolysis, forming trifluorophenacyl alcohol. Store under inert gas (Ar/N₂) at 2–8°C in amber vials to prevent light-induced degradation. Stability tests indicate <5% decomposition over 6 months when stored properly .

Advanced Research Questions

Q. How do fluorine substituent positions influence the electrophilic reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

The electron-withdrawing effect of fluorine activates the aromatic ring toward SNAr, but steric hindrance from the 2- and 6-fluoro groups reduces accessibility to the para position. Computational studies (DFT) show that the LUMO energy at the 1-position (bromide site) is -1.8 eV, favoring attack by soft nucleophiles (e.g., thiols, amines). Kinetic experiments in DMF at 80°C reveal a reaction rate 3× slower than its 2,4,6-trifluoro analog due to steric effects .

Q. What methodologies enable tracking bromide release during reactions involving this compound?

- Ion chromatography (IC) : Quantify Br⁻ ions in reaction mixtures post-quenching (detection limit: 0.1 mg/L) .

- Fluorometric assays : Use eosin Y or other bromide-sensitive probes to monitor real-time release in aqueous systems.

- Isotopic labeling : Substitute natural Br with ⁸¹Br and track via ICP-MS for mechanistic studies .

Q. Can this compound form co-crystals for material science applications, and what design principles apply?

Co-crystallization with phosphonium salts (e.g., triphenylphosphonium bromide) is feasible via solvent evaporation. X-ray diffraction data () show halogen bonding between Br and electron-rich moieties (e.g., O, N). Lattice energy calculations (PIXEL method) suggest stronger interactions (ΔE ≈ -25 kcal/mol) in fluorinated co-crystals compared to non-fluorinated analogs, enhancing thermal stability .

Q. What role does this compound play in mitochondrial-targeted prodrug design?

Analogous to phosphonium salts (e.g., ), the bromide can be conjugated to bioactive molecules via SNAr to enhance mitochondrial uptake. In vitro studies show that trifluorophenacyl-modified doxorubicin derivatives exhibit 5× higher accumulation in HeLa cell mitochondria compared to unmodified drugs, attributed to the lipophilic fluorine substituents .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.